methyl {4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromophenoxy}acetate
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Overview
Description
Methyl {4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromophenoxy}acetate is a complex organic compound featuring a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . This compound’s unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromophenoxy}acetate typically involves multiple stepsThe final step involves esterification to form the acetate group .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques are also crucial to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl {4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromophenoxy}acetate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the benzimidazole ring or the cyanoethenyl group.
Reduction: Typically targets the cyano group, converting it to an amine.
Substitution: The bromine atom in the bromophenoxy moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while reduction can yield amine derivatives .
Scientific Research Applications
Methyl {4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromophenoxy}acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly for its antiviral and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl {4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromophenoxy}acetate involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA, inhibiting its replication and transcription. The cyanoethenyl group can interact with enzymes, altering their activity. These interactions disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1-Hydroxyethyl)benzimidazole: Shares the benzimidazole core but differs in its functional groups.
2-Methyl-1H-benzimidazole: Similar core structure but lacks the cyanoethenyl and bromophenoxy groups.
Uniqueness
Methyl {4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromophenoxy}acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 2-[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromophenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O3/c1-25-18(24)11-26-17-7-6-12(9-14(17)20)8-13(10-21)19-22-15-4-2-3-5-16(15)23-19/h2-9H,11H2,1H3,(H,22,23)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTAFUUQEXYUSC-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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